molecular formula C6H6N6O B3353799 Urea, N-9H-purin-6-yl- CAS No. 5657-36-3

Urea, N-9H-purin-6-yl-

Cat. No.: B3353799
CAS No.: 5657-36-3
M. Wt: 178.15 g/mol
InChI Key: SWHVLOSJGVXZDK-UHFFFAOYSA-N
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Description

Urea, N-9H-purin-6-yl- is a purine derivative characterized by a urea (-NH-C(=O)-NH2) substituent at the 6-position of the purine scaffold. Purines are heterocyclic aromatic compounds integral to biological systems, serving as building blocks for nucleotides (e.g., adenine, guanine). The substitution at the 6-position significantly influences the compound’s chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

7H-purin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-6(13)12-5-3-4(9-1-8-3)10-2-11-5/h1-2H,(H4,7,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVLOSJGVXZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633952
Record name N-7H-Purin-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-36-3
Record name N-7H-Purin-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.

    Hofmann Rearrangement: Another method involves the Hofmann rearrangement of primary amides in the presence of phenyliodine diacetate and an ammonia source.

Industrial Production Methods: Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be scaled up for large-scale production, although they may require careful handling due to the reactivity of the starting materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Urea, N-9H-purin-6-yl- can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is particularly common in the synthesis of derivatives with specific biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of functionalized urea derivatives.

Scientific Research Applications

Chemistry: Urea, N-9H-purin-6-yl- is used as a building block in the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific chemical properties .

Biology: In biological research, this compound is used to study the interactions between purine derivatives and biological macromolecules. It can serve as a model compound for understanding the behavior of purine-based drugs .

Medicine: Its ability to interact with nucleic acids makes it a valuable tool in drug discovery .

Industry: In the industrial sector, Urea, N-9H-purin-6-yl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Urea, N-9H-purin-6-yl- involves its interaction with biological macromolecules, particularly nucleic acids. The compound can bind to DNA and RNA, potentially interfering with their normal functions. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • Chloro substituents (e.g., 6-chloro-9-ethylpurine) increase electrophilicity, enabling further derivatization via nucleophilic substitution .
  • Benzamide derivatives exhibit cytotoxic activity (IC₅₀: 3–39 µM) by inducing apoptosis and reducing cell proliferation .
  • Urea groups (hypothetical) may confer superior solubility and hydrogen-bonding interactions compared to hydrophobic aryl or alkyl groups.
2.2. Physicochemical Properties
Property Urea, N-9H-purin-6-yl- (Predicted) 9-Phenyl-9H-purin-6-amine 6-Chloro-9-ethylpurine N-(9H-purin-6-yl) benzamide
Molecular Weight ~195–210 g/mol 237.28 g/mol 182.61 g/mol ~280–300 g/mol
Solubility Moderate (polar urea group) Low (hydrophobic phenyl) Low (chloro, ethyl) Low (benzamide)
pKa ~4–6 (urea NH) ~4.55 (predicted) N/A ~3–5 (amide NH)
LogP ~0.5–1.5 ~2.0–3.0 ~2.5 ~2.5–3.5

Notes:

  • Urea’s polar nature may improve aqueous solubility compared to aryl or alkyl-substituted purines, which often require prodrug strategies for bioavailability .
  • Chloro and ethyl groups increase lipophilicity, favoring membrane permeability but reducing solubility .

Structural Characterization

  • NMR Spectroscopy :

    • 6-Chloro-9-ethylpurine : Distinct ¹H NMR signals at δ 8.19 ppm (purine H) and δ 4.68 ppm (allyl CH₂) .
    • 9-Phenyl-9H-purin-6-amine : Aromatic protons at δ 7.3–8.1 ppm, NH2 protons at δ 6.9 ppm .
    • Urea, N-9H-purin-6-yl- : Expected NH resonances at δ 5–7 ppm (broad, exchangeable) and urea carbonyl at ~160 ppm in ¹³C NMR.
  • HRMS : Critical for confirming molecular formulas, e.g., 9-phenyl-9H-purin-6-amine (C₁₁H₁₀N₆) shows [M+H]⁺ at m/z 227.1034 .

Q & A

Basic: Synthesis and Characterization

Q: What are the established synthetic routes for preparing Urea, N-9H-purin-6-yl- derivatives, and how can reaction conditions be optimized for improved yields? A: Common methods involve nucleophilic substitution at the purine N9 position or coupling reactions with urea derivatives. Optimization can be achieved via Design of Experiments (DoE) to test solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature (20–80°C), and stoichiometric ratios. Monitoring reaction progress via HPLC or GC ensures intermediates are minimized. Final products require characterization by ¹H/¹³C NMR (to confirm substitution patterns) and HRMS for molecular weight validation .

Basic: Stability and Storage

Q: What experimental protocols ensure the stability of Urea, N-9H-purin-6-yl- derivatives during storage and handling? A: Store compounds under inert atmospheres (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (4–40°C) to identify degradation products via LC-MS. Purity should be verified by TLC or HPLC before use in subsequent reactions .

Advanced: Reaction Mechanism Elucidation

Q: How can researchers resolve contradictions in proposed reaction mechanisms for purine-urea bond formation? A: Use isotopic labeling (e.g., ¹⁵N-urea) to track bond formation via NMR or mass spectrometry. Kinetic isotope effects (KIE) and computational modeling (DFT) can distinguish between SN2 vs. radical-mediated pathways. Compare experimental data with literature-reported activation energies and intermediate trapping studies .

Advanced: Regioselectivity Challenges

Q: What strategies address regioselectivity issues during functionalization of the purine core in Urea, N-9H-purin-6-yl- derivatives? A: Steric and electronic directing groups (e.g., benzyl at N9) can bias substitution toward specific positions (C2 vs. C8). Use in situ IR spectroscopy to monitor intermediate tautomerization. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites, while X-ray crystallography confirms regiochemical outcomes .

Basic: Analytical Method Validation

Q: Which spectroscopic techniques are critical for validating the structure of Urea, N-9H-purin-6-yl- derivatives, and how should data discrepancies be resolved? A: ¹H NMR (400 MHz+) resolves coupling constants (e.g., J = 8.2 Hz for aromatic protons), while ¹³C NMR identifies carbonyl (δ ~160 ppm) and urea (δ ~155 ppm) signals. Discrepancies between observed and literature values may arise from solvent effects or tautomerism; cross-reference with SDBS or NIST databases .

Advanced: Computational Modeling

Q: How can computational methods enhance the design of Urea, N-9H-purin-6-yl- analogs with targeted bioactivity? A: Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities toward enzymes like adenosine deaminase. Use QSAR models trained on purine derivative datasets to optimize substituent electronic profiles (Hammett σ values). Validate predictions with in vitro enzyme inhibition assays .

Basic: Safety and Hazard Mitigation

Q: What safety protocols are essential when handling Urea, N-9H-purin-6-yl- derivatives in the lab? A: Refer to SDS data for hazard classification (e.g., H315/H319 for skin/eye irritation). Use fume hoods for synthesis, nitrile gloves, and P2 respirators during powder handling. First-aid measures include rinsing eyes with water (15+ minutes) and administering activated charcoal for accidental ingestion .

Advanced: Data Contradiction Analysis

Q: How should researchers resolve contradictions between experimental spectral data and theoretical predictions? A: Re-examine sample purity (HPLC) and solvent effects (DMSO vs. CDCl₃ shifts). Compare with crystallographic data (CCDC entries) to confirm bond lengths/angles. For HRMS discrepancies, recalibrate instruments and verify ionization modes (ESI vs. MALDI). Consult peer-reviewed synthesis protocols for benchmarking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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